2-(哌嗪-1-基)苯甲酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

发光特性和光致电子转移

2-(哌嗪-1-基)苯甲酸甲酯盐酸盐衍生物因其发光特性和光致电子转移能力而受到研究。具体而言,具有哌嗪取代基的化合物,包括结构与 2-(哌嗪-1-基)苯甲酸甲酯盐酸盐相似的化合物,表现出作为 pH 探针的特征性荧光量子产率。这些化合物表现出在激发态下进行电荷分离的能力,展示了它们在发光应用和作为检测 pH 水平变化的荧光探针方面的潜力 (甘、陈、常和天,2003).

缓蚀

哌嗪衍生物,包括结构上与 2-(哌嗪-1-基)苯甲酸甲酯盐酸盐相关的衍生物,因其作为缓蚀剂的有效性而受到研究。特别是,具有哌嗪取代基的苯并咪唑衍生物在酸性环境中对钢表现出很高的抑制效率。这些发现表明了使用类似化合物来保护金属表面免受腐蚀的潜力,突出了哌嗪衍生物在工业应用中的多功能性 (雅达夫、库马尔、普凯特、奥拉孙坎米、巴哈杜尔和埃索,2016).

抗抑郁和抗焦虑活性

对新型哌嗪衍生物的研究,包括结构上与 2-(哌嗪-1-基)苯甲酸甲酯盐酸盐相关的衍生物,表明其具有显着的抗抑郁和抗焦虑活性。这些活性在动物模型中观察到,表明这些化合物在治疗情绪障碍方面的治疗潜力。这些化合物调节情绪和行为的能力突出了哌嗪衍生物在药物研究中的重要性 (库马尔、查瓦拉、阿赫塔尔、萨胡、拉索尔和萨胡,2017).

ACAT-1 抑制治疗疾病

2-(哌嗪-1-基)苯甲酸甲酯盐酸盐和类似化合物已被确定为人类酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT)-1 的有效抑制剂。这些抑制剂表现出显着的选择性和改善的水溶性,使其成为治疗涉及 ACAT-1 过表达的疾病(如动脉粥样硬化)的有希望的候选药物。这些抑制剂的设计和发现证明了哌嗪衍生物在开发心血管疾病新疗法方面的潜力 (涩谷、川峰、尾崎、荻谷、江田野、吉中和常成,2018).

与牛血清白蛋白的结合特性

牛血清白蛋白 (BSA) 与哌嗪衍生物(类似于 2-(哌嗪-1-基)苯甲酸甲酯盐酸盐)之间的相互作用已被探索,以了解这些药物的药代动力学机制。涉及荧光光谱的研究提供了对结合动力学和 BSA 中诱导的结构变化的见解,提供了有关药物生物利用度和分布的宝贵信息 (卡西凯扬、钦纳坦比、坎南、拉贾库马尔、维尔穆鲁甘、巴拉尼德兰、阿鲁纳和加内桑,2015).

安全和危害

作用机制

Target of Action

Methyl 2-(piperazin-1-yl)benzoate hydrochloride is a piperazine derivative . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

It is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.

Biochemical Pathways

The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the inhibition of topoisomerase II disrupts the process of DNA replication and repair. This can lead to cell cycle arrest and apoptosis, thereby inhibiting cell growth and proliferation.

Pharmacokinetics

Piperazine compounds are generally well-absorbed and widely distributed in the body . They are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of Methyl 2-(piperazin-1-yl)benzoate hydrochloride’s action are largely dependent on its mode of action and the biochemical pathways it affects. By inhibiting topoisomerase II and disrupting DNA replication and repair, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.

Action Environment

The action, efficacy, and stability of Methyl 2-(piperazin-1-yl)benzoate hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .

生化分析

Biochemical Properties

Piperazine derivatives, which include this compound, have been found to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in a refrigerator .

属性

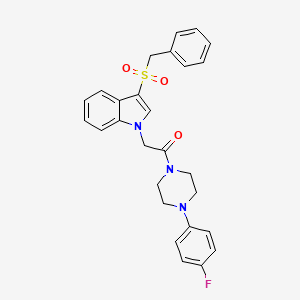

IUPAC Name |

methyl 2-piperazin-1-ylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-4-2-3-5-11(10)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEQQBYYTSFLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2897532.png)

![1-(4,4-Dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2897535.png)

![Oxiran-2-yl-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2897539.png)

![(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2897540.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897543.png)

![3-Chloro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2897549.png)